molecular formula C12H18N2O3 B064170 tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate CAS No. 162739-82-4

tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate

Cat. No.: B064170
CAS No.: 162739-82-4
M. Wt: 238.28 g/mol
InChI Key: PXOLLCZXWKWBPB-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • Structure : The compound features a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds, influencing various biological pathways:

  • Enzyme Inhibition : The hydroxy group may facilitate interactions with active sites of enzymes, leading to inhibition.
  • Receptor Binding : The phenolic structure enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structures were tested for cytotoxicity against human liver carcinoma (HepG2) cells and exhibited promising results .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that certain derivatives significantly reduced inflammation in carrageenan-induced rat paw edema models, showing inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineIC50 (µg/mL)Reference
AnticancerHepG2< 1.61
Anti-inflammatoryRat Paw Edema39% - 54% inhibition

Case Studies

  • Anticancer Screening : A study evaluated the anticancer potential of structurally similar compounds, revealing that modifications in the hydroxyphenyl moiety significantly enhanced cytotoxicity against various cancer cell lines. The presence of electron-donating groups was crucial for activity enhancement .
  • Anti-inflammatory Research : In a controlled study, derivatives of this compound were synthesized and tested for anti-inflammatory effects in animal models. Results indicated that some compounds displayed significant inhibition of edema, outperforming traditional anti-inflammatory agents .

Properties

IUPAC Name

tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-13-8-9-5-4-6-10(15)7-9/h4-7,13,15H,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOLLCZXWKWBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599013
Record name tert-Butyl 2-[(3-hydroxyphenyl)methyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162739-82-4
Record name 1,1-Dimethylethyl 2-[(3-hydroxyphenyl)methyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162739-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-[(3-hydroxyphenyl)methyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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